2,4-Difluoro-1-isocyanobenzene
Overview
Description
2,4-Difluoro-1-isocyanobenzene is an organic compound characterized by the presence of two fluorine atoms and an isocyano group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-isocyanobenzene typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method involves the use of phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is known for its efficiency, mild conditions, and minimal reaction waste .
Industrial Production Methods: Industrial production of this compound can involve the reaction of 2,4-difluorobromobenzene with ferrocyanide in the presence of a palladium complex catalyst and N,N-dimethylacetamide as the solvent. The reaction is carried out at temperatures between 100-150°C for 1-6 hours .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-1-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products:
Substitution Reactions: Products include derivatives where fluorine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with aryl boronic acids.
Scientific Research Applications
2,4-Difluoro-1-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1-isocyanobenzene involves its ability to act as a nucleophile, electrophile, and even a radical in various chemical reactions. This versatility allows it to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
2,4-Difluorobenzene: Lacks the isocyano group, making it less reactive in certain types of reactions.
2,4-Difluoroaniline: Contains an amino group instead of an isocyano group, leading to different reactivity and applications.
Uniqueness: 2,4-Difluoro-1-isocyanobenzene is unique due to the presence of both fluorine atoms and an isocyano group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2,4-difluoro-1-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMAPJIREWOWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374276 | |
Record name | 2,4-difluoro-1-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428818-83-1 | |
Record name | 2,4-difluoro-1-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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